Cas no 222550-60-9 ((S)-Methyl 2-(Ethylamino)-3-methylbutanoate)

(S)-Methyl 2-(Ethylamino)-3-methylbutanoate is a chiral ester derivative featuring an ethylamino substituent at the α-position of a branched methylbutanoate framework. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. Its stereocenter and functional groups enable selective modifications, making it valuable for asymmetric synthesis. The methyl ester moiety enhances solubility in organic solvents, facilitating downstream reactions. The ethylamino group provides a reactive site for further derivatization, such as amidation or reductive alkylation. This product is typically characterized by high purity and consistent stereochemical integrity, ensuring reliable performance in research and industrial applications.
(S)-Methyl 2-(Ethylamino)-3-methylbutanoate structure
222550-60-9 structure
Product Name:(S)-Methyl 2-(Ethylamino)-3-methylbutanoate
CAS No:222550-60-9
MF:C8H17NO2
MW:159.22608
MDL:MFCD12147298
CID:827486
PubChem ID:43386401
Update Time:2025-08-05

(S)-Methyl 2-(Ethylamino)-3-methylbutanoate Chemical and Physical Properties

Names and Identifiers

    • (S)-N-ethylalanine methyl ester
    • (S)-Methyl 2-(ethylamino)-3-methylbutanoate
    • Methyl N-ethyl-L-alaninate
    • methyl (2S)-2-(ethylamino)-3-methylbutanoate
    • N-Ethyl-L-valine Methyl Ester
    • methyl ethyl-L-valinate
    • CS-0152021
    • SCHEMBL19144474
    • AKOS010377693
    • DS-3689
    • (S)-Methyl2-(ethylamino)-3-methylbutanoate
    • N10601
    • 222550-60-9
    • XIA55060
    • DTXSID90655962
    • Methyl N-ethyl-L-valinate
    • (S)-Methyl 2-(Ethylamino)-3-methylbutanoate
    • MDL: MFCD12147298
    • Inchi: InChI=1S/C8H17NO2/c1-5-9-7(6(2)3)8(10)11-4/h6-7,9H,5H2,1-4H3/t7-/m0/s1
    • InChI Key: XATDCKLAMMLRGR-ZETCQYMHSA-N
    • SMILES: CCN[C@@H](C(C)C)C(=O)OC

Computed Properties

  • Exact Mass: 131.09469
  • Monoisotopic Mass: 159.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Density: 0.917±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 190.7±23.0 ºC (760 Torr),
  • Flash Point: 69.2±22.6 ºC,
  • Solubility: Slightly soluble (24 g/l) (25 º C),
  • PSA: 38.33

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(S)-Methyl 2-(Ethylamino)-3-methylbutanoate Suppliers

Amadis Chemical Company Limited
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(CAS:222550-60-9)(S)-Methyl 2-(Ethylamino)-3-methylbutanoate
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Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:59
Price ($):184.0/298.0/598.0
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Additional information on (S)-Methyl 2-(Ethylamino)-3-methylbutanoate

Comprehensive Overview of (S)-Methyl 2-(Ethylamino)-3-methylbutanoate (CAS No. 222550-60-9): Properties, Applications, and Innovations

The compound (S)-Methyl 2-(Ethylamino)-3-methylbutanoate (CAS No. 222550-60-9) is a chiral ester derivative with significant relevance in pharmaceutical and biochemical research. Its unique structural features, including the ethylamino and methylbutanoate moieties, make it a versatile intermediate in synthetic chemistry. This article delves into its molecular characteristics, synthesis pathways, and emerging applications, addressing common queries such as "What is the role of (S)-Methyl 2-(Ethylamino)-3-methylbutanoate in drug development?" and "How does chirality impact its biological activity?".

Chemically, (S)-Methyl 2-(Ethylamino)-3-methylbutanoate belongs to the class of amino acid esters, characterized by its stereocenter at the second carbon. The (S)-configuration is critical for its enantioselective interactions, a topic frequently searched in relation to "chiral synthesis techniques" and "enantiomer separation methods". Researchers emphasize its utility in designing peptidomimetics and prodrugs, aligning with trends in "targeted drug delivery" and "green chemistry".

Recent studies highlight its potential in neurological research, particularly in modulating neurotransmitter analogs. This aligns with popular searches like "amino acid derivatives in CNS disorders" and "non-toxic ester applications". The compound’s low toxicity profile and high bioavailability further enhance its appeal, addressing concerns around "sustainable pharmaceutical excipients".

From an industrial perspective, CAS No. 222550-60-9 is synthesized via asymmetric hydrogenation or enzymatic resolution, methods often queried as "cost-effective chiral synthesis". Its methyl ester group offers stability under physiological conditions, making it a candidate for "prodrug optimization"—a trending topic in AI-driven drug discovery forums.

In conclusion, (S)-Methyl 2-(Ethylamino)-3-methylbutanoate exemplifies the intersection of chiral chemistry and applied pharmacology. Its adaptability to modern research needs—such as "precision medicine" and "biocatalysis"—ensures its continued relevance. Future directions may explore its polymeric conjugates or nanocarrier integration, answering queries like "next-gen ester-based therapeutics".

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Amadis Chemical Company Limited
(CAS:222550-60-9)(S)-Methyl 2-(Ethylamino)-3-methylbutanoate
A1144329
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):184.0/298.0/598.0
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